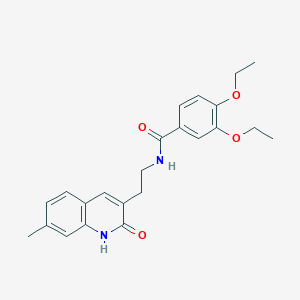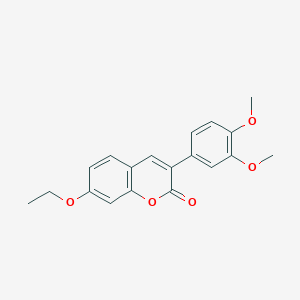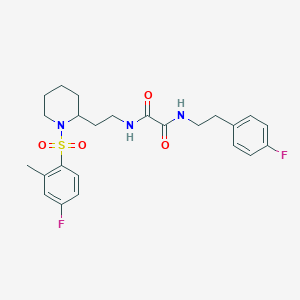
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, has been discussed in various publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .Molecular Structure Analysis
The molecular structure of “N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is based on its molecular formula C17H22N2O3. Detailed structural analysis of similar compounds has been done using standard spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and might involve various stages. For instance, the synthesis of related 4-hydroxy-2-quinolones involves reactions of anilines using malonic acid equivalents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Bischler–Napieralski Reaction Products : The reaction involving N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide leads to the formation of 7-methoxy-1-phenyl-3,4-dihydroisoquinolines as well as 6-methoxy-1-phenyl-3,4-dihydroisoquinolines, showcasing the Bischler–Napieralski reaction's versatility in synthesizing isoquinoline derivatives (Doi, Shirai, & Sato, 1997).
Quinazoline Derivatives Synthesis : A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized to explore their diuretic, antihypertensive, and anti-diabetic potential, highlighting the chemical versatility and potential therapeutic applications of quinazoline derivatives (Rahman et al., 2014).
Potential Therapeutic Implications
Sigma-2 Receptor Probes : N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs have been radiolabeled with tritium to evaluate their binding to sigma-2 receptors in vitro, demonstrating high affinity and potential utility in studying sigma-2 receptors, which are implicated in various diseases including cancer and neurological disorders (Xu et al., 2005).
Topoisomerase Inhibition Activity : Novel benzoquinoline derivatives synthesized through the condensation of ethyl propiolate and naphthylamines demonstrated the ability to intercalate into DNA and inhibit the relaxation activity mediated by topoisomerase II, suggesting potential as antiproliferative agents in cancer therapy (Marzaro et al., 2016).
Antimicrobial Activity : Quinazoline derivatives have been evaluated for their antimicrobial activity, with some compounds showing promising results against bacterial and fungal pathogens, underscoring the potential of quinazoline-based compounds in addressing antimicrobial resistance (Desai, Shihora, & Moradia, 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound belongs to the class of 2-oxo-1,2-dihydroquinoline-3-carboxamides , which have been studied for their inhibitory effects against various enzymes . .
Mode of Action
As a 2-oxo-1,2-dihydroquinoline-3-carboxamide, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by ChemDiv3_008665 are currently unknown. Given the structural similarity to other 2-oxo-1,2-dihydroquinoline-3-carboxamides, it is possible that it may affect pathways related to the function of the enzymes it inhibits
Result of Action
Based on its potential inhibitory effects on certain enzymes , it could potentially alter cellular processes regulated by these enzymes
Eigenschaften
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-8-7-14-11-15(19(23)21-17(14)12-16)9-10-20-18(22)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDHPQYAMMOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)
![methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2465312.png)
![(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2465313.png)
![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)


![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)



![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)